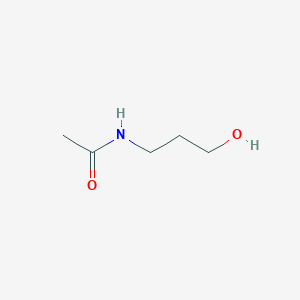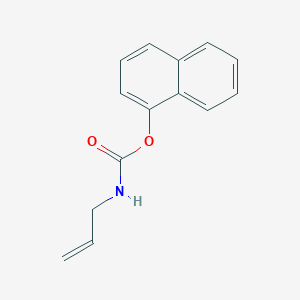
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- in lab experiments is its low toxicity profile, making it a safer alternative to traditional solvents. However, its high cost and limited availability may be a limitation for some research groups.
Zukünftige Richtungen
There are several future directions for the research on 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl-. One potential direction is the development of new drugs based on its anti-inflammatory and analgesic properties. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in environmental science.
Synthesemethoden
The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- can be achieved through several methods, including the Friedel-Crafts alkylation reaction of naphthalene with 2,2,4-trimethylpentane-1,3-diol in the presence of aluminum chloride. The reaction yields the desired product with a high yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, it has been used as a precursor for the synthesis of a variety of novel materials, including polymers and liquid crystals. In environmental science, it has been studied as a potential alternative to traditional solvents due to its low toxicity and biodegradability.
Eigenschaften
IUPAC Name |
4,5,8-trimethyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-8-4-5-10(3)13-11(14)7-6-9(2)12(8)13/h4-5,9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPOAOWJGROLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C(C=CC(=C12)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345478 |
Source


|
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
CAS RN |
10468-61-8 |
Source


|
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-4,5,8-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



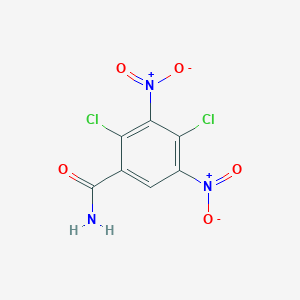
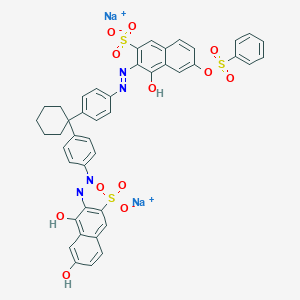
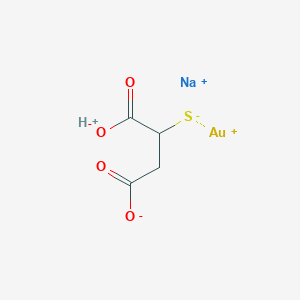

![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
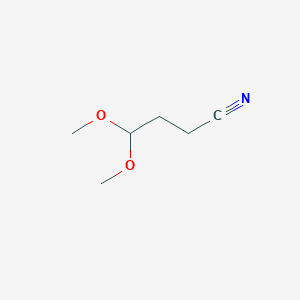


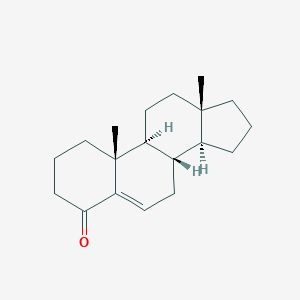
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
